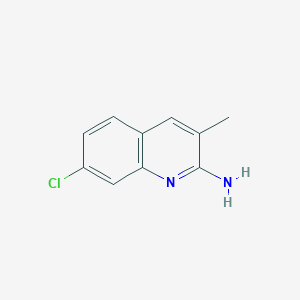

7-Chloro-3-methylquinolin-2-amine

Description

7-Chloro-3-methylquinolin-2-amine (C₁₀H₉ClN₂, MW 192.65) is a quinoline derivative characterized by a chlorine atom at position 7, a methyl group at position 3, and an amine group at position 2. This compound is part of a broader class of 7-chloroquinoline derivatives known for their diverse biological activities, including antimalarial, anticancer, and neuroinhibitory properties. Its structural framework allows for systematic comparisons with positional isomers, substituent variants, and functionally modified analogues .

Properties

CAS No. |

137110-43-1 |

|---|---|

Molecular Formula |

C10H9ClN2 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

7-chloro-3-methylquinolin-2-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) |

InChI Key |

GWRWXQOAVXYNBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Cl)N=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methylquinolin-2-amine typically involves the chlorination of 3-methylquinoline followed by amination. One common method is the reaction of 3-methylquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 7-position. The resulting 7-chloro-3-methylquinoline is then treated with ammonia or an amine to form 7-Chloro-3-methylquinolin-2-amine .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methylquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-amino position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Quinoline N-oxides

Reduction: Aminoquinolines or hydroquinolines

Substitution: Various substituted quinoline derivatives

Scientific Research Applications

7-Chloro-3-methylquinolin-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Chloro-3-methylquinolin-2-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, the compound may induce apoptosis and inhibit cell proliferation by interfering with specific signaling pathways .

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly influences physicochemical and biological properties. Key examples include:

- 7-Chloro-2-methylquinolin-4-amine (C₁₀H₉ClN₂): The methyl and amine groups are at positions 2 and 4, respectively. This isomer exhibits a 10–15% lower aqueous solubility compared to the target compound due to reduced hydrogen-bonding capacity at the 4-amine position .

Table 1: Positional Isomer Comparison

| Compound | Amine Position | Methyl Position | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|

| 7-Chloro-3-methylquinolin-2-amine | 2 | 3 | 0.45 | 2.1 (Antimalarial) |

| 7-Chloro-2-methylquinolin-4-amine | 4 | 2 | 0.38 | 3.8 (Antimalarial) |

| 7-Chloro-8-methylquinolin-3-amine | 3 | 8 | 0.32 | 5.6 (Neuroinhibitory) |

Substituent Variants

Altering substituent length or bulk modulates activity and pharmacokinetics:

- 7-Chloro-3-propylquinolin-2-amine (C₁₂H₁₃ClN₂): The propyl group at position 3 enhances lipophilicity (logP = 3.2 vs. 2.5 for the methyl variant), improving blood-brain barrier penetration but reducing water solubility by 40% .

- N-Cyclopentyl-7-chloroquinolin-4-amine (C₁₄H₁₄ClN₂): A bulky cyclopentyl group at the 4-amine position increases steric bulk, leading to a 3-fold decrease in antimalarial potency compared to the 2-amine target compound .

Table 2: Substituent Effects on Key Properties

| Compound | Substituent | logP | Solubility (mg/mL) | Antimalarial IC₅₀ (μM) |

|---|---|---|---|---|

| 7-Chloro-3-methylquinolin-2-amine | Methyl (C-3) | 2.5 | 0.45 | 2.1 |

| 7-Chloro-3-propylquinolin-2-amine | Propyl (C-3) | 3.2 | 0.27 | 1.8 |

| N-Cyclopentyl-7-chloroquinolin-4-amine | Cyclopentyl (N-4) | 3.8 | 0.12 | 6.4 |

Functional Analogues

Functional modifications introduce new pharmacophores or alter electronic profiles:

- [(7-Chloroquinolin-4-yl)amino]chalcones (e.g., C₂₅H₁₉ClN₂O₂): Chalcone moieties conjugated to the 4-amine position enhance anticancer activity (IC₅₀ = 0.9 μM vs. 2.1 μM for the target compound) but introduce phototoxicity risks .

- 7-Methoxy-3-(phenethylamino)quinolin-8-ol (C₁₈H₁₇N₃O₂): Methoxy and hydroxyl groups at positions 7 and 8 improve antioxidant capacity but reduce metabolic stability (t₁/₂ = 1.2 h vs. 4.5 h for the target compound) .

Biological Activity

7-Chloro-3-methylquinolin-2-amine is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C10H8ClN

- Molecular Weight : 191.63 g/mol

- CAS Number : 137110-43-1

The biological activity of 7-Chloro-3-methylquinolin-2-amine is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. It acts by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways, which are crucial for bacterial cell wall integrity .

- Antimalarial Activity : Similar to other quinoline derivatives, it has shown potential in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involves the inhibition of hematin crystallization, a critical process for the detoxification of heme within the parasite .

- Antiviral Properties : Emerging studies indicate that quinoline derivatives may possess antiviral activity, including inhibition of viral proteases essential for viral replication .

Biological Activity Data

Case Studies

- Antibacterial Efficacy : A study evaluating various quinoline derivatives found that 7-Chloro-3-methylquinolin-2-amine demonstrated effective bactericidal action against Staphylococcus aureus with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM. The compound also showed moderate biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antimalarial Testing : In vivo experiments with rodent models infected with Plasmodium berghei revealed that derivatives similar to 7-Chloro-3-methylquinolin-2-amine exhibited promising antimalarial activity comparable to established treatments like chloroquine, indicating their potential for further development in antimalarial chemotherapy .

- SARS-CoV-2 Protease Inhibition : Investigations into the antiviral properties of quinoline compounds have highlighted their ability to inhibit the main protease (Mpro) of SARS-CoV-2, suggesting a role in mitigating COVID-19 infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.